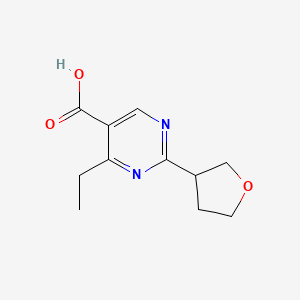
(S)-2-Amino-2-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the trifluoromethyl group and the chiral center at the 2-position of the ethan-1-ol backbone makes this compound unique and valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
Similar Compounds
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-chloro-2-(trifluoromethyl)aniline: A related compound lacking the hydroxyl group.
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol: A similar compound with a different substitution pattern.
Uniqueness
The unique combination of the trifluoromethyl group, chiral center, and hydroxyl group in (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol makes it distinct from other similar compounds. This structural uniqueness contributes to its specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C9H9ClF3NO |
|---|---|
分子量 |
239.62 g/mol |
IUPAC名 |
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChIキー |
CIEHRJIQZOVKEV-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)[C@@H](CO)N |
正規SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


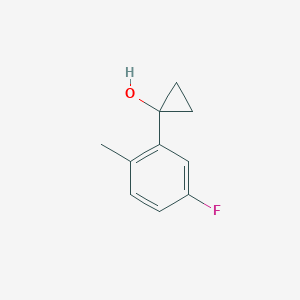
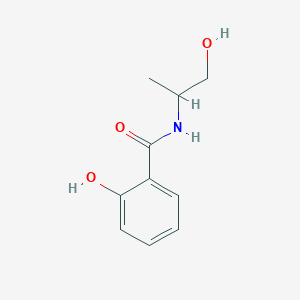
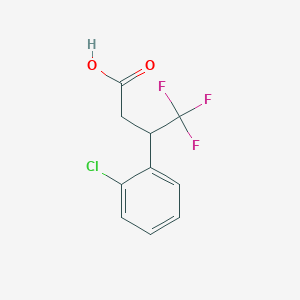

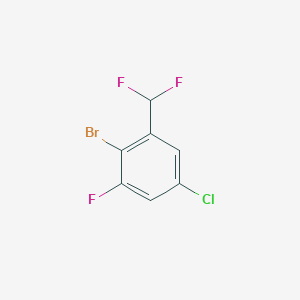
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15316569.png)
![(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15316575.png)
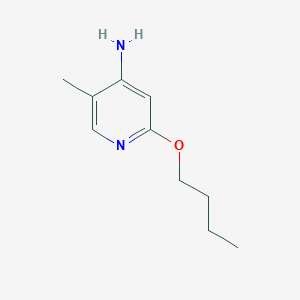
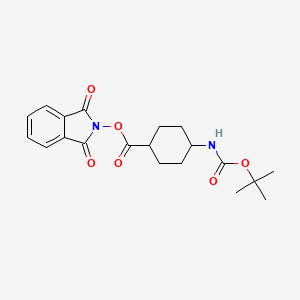
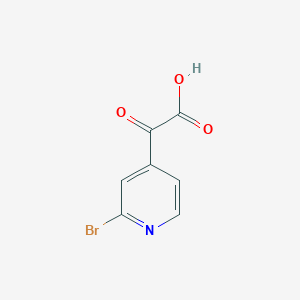
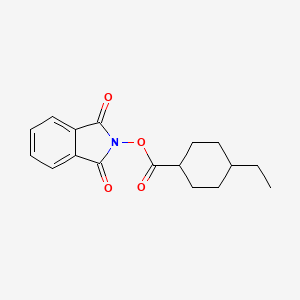
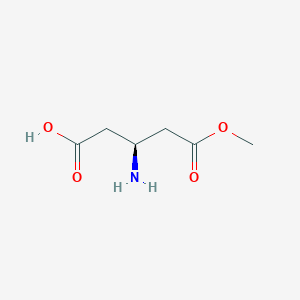
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B15316626.png)
